N-tert-butyl-2-oxo-2H-chromene-6-sulfonamide
Description
Rationale for Dedicated Academic Research on this compound
Unique Structural Features and Their Research Implications
The structure of this compound is characterized by three key components, each contributing to its chemical properties and potential biological interactions.
The 2-oxo-2H-chromene (Coumarin) Core: This bicyclic aromatic scaffold is prevalent in natural products and is known for a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. mdpi.com Its planar structure allows for potential intercalation into DNA or interaction with flat hydrophobic regions of protein active sites. The lactone ring within the coumarin system is a key feature, contributing to its reactivity and potential as a covalent modifier in certain biological targets.
The Sulfonamide Group (-SO₂NH-): The sulfonamide functional group is a cornerstone of medicinal chemistry, most famously associated with the first synthetic antimicrobial agents. nih.gov It is a versatile hydrogen bond donor and acceptor, enabling it to form strong interactions with biological macromolecules. nih.gov The geometry and electronic properties of the sulfonamide group are crucial for its inhibitory activity against enzymes like carbonic anhydrases and dihydropteroate synthetase. nih.gov
The N-tert-butyl Group: The most distinctive feature of this specific molecule is the bulky tertiary butyl group attached to the sulfonamide nitrogen. This group has significant steric and lipophilic implications.
Steric Hindrance: The tert-butyl group can influence the molecule's conformation and how it fits into a binding pocket. This steric bulk can either enhance selectivity for a specific target by preventing binding to others or, conversely, it could hinder binding to a desired target.
Lipophilicity: The tert-butyl group significantly increases the lipophilicity (fat-solubility) of the molecule. This can affect its pharmacokinetic properties, such as membrane permeability, distribution within the body, and metabolic stability. Increased lipophilicity can sometimes lead to improved oral bioavailability. rsc.org
The combination of these features in a single molecule creates a unique chemical entity with a specific three-dimensional shape and charge distribution, which dictates its potential interactions with biological targets.
Identification of Research Gaps and Opportunities for Further Academic Exploration
While research into the broader class of 2-oxo-2H-chromene-6-sulfonamide derivatives is active, dedicated studies on the N-tert-butyl variant are less common. This presents several clear research gaps and opportunities:
Comprehensive Biological Screening: There is a need for broad-spectrum biological screening of this compound against a wide range of targets. While related compounds have shown promise as antidiabetic agents, the specific impact of the N-tert-butyl group on this or other activities (e.g., anticancer, antimicrobial, antiviral) remains largely unexplored. rsc.org
Mechanism of Action Studies: For any observed biological activity, detailed mechanistic studies are required. This includes identifying the specific molecular target(s) and elucidating the mode of interaction at the molecular level. Techniques such as enzyme kinetics, molecular docking, and crystallography would be invaluable.
Structure-Activity Relationship (SAR) Studies: A systematic investigation into the SAR of the N-tert-butyl group is warranted. This would involve synthesizing a series of analogues with varying N-alkyl substituents (e.g., isopropyl, isobutyl, cyclohexyl) to understand how steric bulk and lipophilicity at this position influence biological activity and selectivity.
Pharmacokinetic Profiling: There is a lack of data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. In silico predictions suggest that such derivatives may have an acceptable range of oral bioavailability and a safe toxicity profile, but these predictions require experimental validation. rsc.org
Overview of Current Academic Research Trajectories for the Chemical Compound
Current academic research on compounds closely related to this compound provides a framework for its potential areas of investigation. The primary research trajectories for this class of molecules are focused on their potential as therapeutic agents.
A recent study highlighted the design and synthesis of a series of 2-imino and 2-oxo-2H-chromene-6-sulfonamide derivatives as potential antidiabetic agents. rsc.org These compounds were evaluated for their inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, and their ability to activate PPAR-γ, a key regulator of glucose metabolism. rsc.org
| Compound | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µg/mL) | PPAR-γ Activity IC₅₀ (µg/mL) |
|---|---|---|---|
| Derivative 2 | 1.76 ± 0.01 | 0.548 ± 0.02 | 3.152 ± 0.03 |
| Derivative 9 | 1.08 ± 0.02 | 2.44 ± 0.09 | 3.706 ± 0.32 |
| Acarbose (B1664774) (Standard) | 0.43 ± 0.01 | 0.604 ± 0.02 | N/A |
| Pioglitazone (Standard) | N/A | N/A | 4.884 ± 0.29 |
The data indicates that these chromene-6-sulfonamide derivatives exhibit potent inhibitory effects, with some derivatives showing comparable or superior activity to the standard drugs, acarbose and pioglitazone. rsc.org This line of research suggests that this compound could also be a promising candidate for development as an antidiabetic agent, and its specific properties conferred by the tert-butyl group may offer advantages in terms of potency, selectivity, or pharmacokinetics.
Furthermore, other research has explored the synthesis of various sulfonamide and amide derivatives containing coumarin moieties for their potential antimicrobial and antioxidant activities. nih.gov Although these studies did not specifically include the N-tert-butyl derivative, they establish a precedent for investigating the broader therapeutic potential of this chemical class.
Precursor Synthesis and Starting Material Derivatization Strategies
The successful synthesis of this compound hinges on the efficient preparation of its core precursors: a reactive chromene intermediate and the corresponding sulfonamide precursor.
Preparation of Key Chromene Intermediates
The foundational chromene intermediate required for the synthesis is 2-oxo-2H-chromene-6-sulfonyl chloride. This key precursor is typically synthesized from coumarin itself. The direct chlorosulfonylation of coumarin is a common and effective method for introducing the sulfonyl chloride group at the 6-position of the coumarin ring system.
This reaction is generally achieved by treating coumarin with chlorosulfonic acid. The reaction involves the electrophilic substitution of a hydrogen atom on the benzene (B151609) ring of the coumarin molecule with a chlorosulfonyl group (-SO₂Cl). The process is typically carried out under controlled temperature conditions to manage the reactivity of chlorosulfonic acid.
Table 1: Synthesis of 2-oxo-2H-chromene-6-sulfonyl chloride
| Starting Material | Reagent | Product | Reference |
| Coumarin | Chlorosulfonic acid | 2-oxo-2H-chromene-6-sulfonyl chloride |
Synthesis of Sulfonamide Precursors
The sulfonamide precursor for this synthesis is tert-butylamine (B42293). A variety of synthetic routes are available for the industrial and laboratory-scale production of tert-butylamine. One common method involves the Ritter reaction, where isobutylene reacts with hydrogen cyanide in the presence of sulfuric acid to form tert-butylformamide, which is then hydrolyzed to yield tert-butylamine. Another industrialized method is the hydrolysis of tert-butylurea, which can be prepared from urea and isobutylene or methyl tert-butyl ether (MTBE).
Strategic Reaction Pathways for the Chromene-6-sulfonamide Scaffold Assembly
The core of the synthesis lies in the strategic assembly of the chromene-6-sulfonamide scaffold. This is typically achieved through the reaction of the key chromene intermediate with the sulfonamide precursor.
The primary strategic reaction pathway involves the nucleophilic substitution reaction between 2-oxo-2H-chromene-6-sulfonyl chloride and tert-butylamine. In this reaction, the lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the sulfonamide bond, yielding this compound. This is a well-established method for the formation of sulfonamides.
Multi-Step Synthesis Protocols and Optimization
In a research setting, the synthesis of coumarin-6-sulfonamide derivatives often involves sequential reactions that are individually optimized. For instance, in the synthesis of related coumarin-6-sulfonamide-chalcone hybrids, the initial formation of the coumarin-6-sulfonyl chloride is a distinct step, followed by its reaction with an appropriate amine. The purification of intermediates at each stage is crucial for obtaining a high-purity final product. Techniques such as recrystallization and column chromatography are commonly employed.
For the reaction between 2-oxo-2H-chromene-6-sulfonyl chloride and an amine, the choice of solvent and base is critical. A review of various coumarin sulfonamide syntheses shows that solvents like ethanol (B145695) and pyridine are frequently used. The reaction is often carried out at room temperature or with gentle heating to drive the reaction to completion.
To enhance the efficiency of the synthesis, various reaction parameters can be tuned. This includes the stoichiometry of the reactants, reaction temperature, and reaction time. For the sulfonylation of an amine with a sulfonyl chloride, the use of a slight excess of the amine can help to ensure the complete consumption of the more valuable sulfonyl chloride intermediate. The addition of a non-nucleophilic base, such as pyridine or triethylamine (B128534), can be employed to neutralize the hydrochloric acid generated during the reaction, which can improve the reaction rate and yield.
The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Upon completion, the work-up procedure is critical for isolating the crude product with minimal loss. This typically involves quenching the reaction mixture, followed by extraction and washing to remove unreacted starting materials and byproducts. The final purification of this compound would likely involve recrystallization from a suitable solvent or column chromatography on silica (B1680970) gel to achieve high purity.
Table 2: General Conditions for Coumarin-6-Sulfonamide Synthesis
| Sulfonyl Chloride | Amine | Solvent | Base | Temperature | Reference |
| 2-oxo-2H-chromene-6-sulfonyl chloride | Substituted anilines | Pyridine/DCM | Pyridine | Room Temperature | |
| 2-oxo-2H-chromene-6-sulfonyl chloride | Sulfanilamide/Sulfapyridine | Absolute Ethanol | - | Reflux | |
| Substituted sulfonyl chlorides | Piperazine derivative | Pyridine/DCM | Pyridine | 0°C to Room Temperature |
One-Pot Synthetic Approaches to this compound
One-pot synthetic strategies are highly valued in medicinal chemistry for their efficiency, reduced waste, and simplification of purification processes. For the synthesis of coumarin sulfonamides, these approaches typically involve the simultaneous or sequential formation of the chromene (2-oxo-2H-chromene) ring and the sulfonamide bond in a single reaction vessel.
A relevant one-pot method has been developed for the synthesis of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives. rsc.orgrsc.org This reaction utilizes 3-formyl-4-hydroxybenzenesulfonyl chloride as a key starting material, which is reacted with various activated methylene (B1212753) compounds. rsc.orgrsc.org To adapt this for this compound, the initial step would involve the preparation of 4-hydroxy-3-formyl-N-tert-butylbenzenesulfonamide. This intermediate could then undergo a condensation reaction with an appropriate active methylene compound, such as diethyl malonate, to form the coumarin ring. The entire sequence, from the sulfonylation of a salicylaldehyde (B1680747) derivative to the cyclization forming the coumarin, can be designed as an integrated process.
Another versatile one-pot, three-component approach for synthesizing related coumarin-3-carboxamides involves the reaction of a salicylaldehyde, an amine, and diethyl malonate. mdpi.com This highlights the feasibility of incorporating the amine component of the sulfonamide directly in a multicomponent reaction, streamlining the synthesis of a diverse library of derivatives.
Catalyst Selection and Optimization for One-Pot Reactions
The choice of catalyst is critical for the success of one-pot syntheses of coumarin derivatives, influencing reaction rates, yields, and purity. A variety of catalysts have been explored for these transformations.
For the synthesis of the 2-oxo-2H-chromene-6-sulfonamide core, ammonium (B1175870) acetate (B1210297) has been effectively used as a catalyst. rsc.orgrsc.org It facilitates the Knoevenagel condensation between the salicylaldehyde derivative and the active methylene compound, which is a key step in forming the coumarin ring.
In other multicomponent reactions for coumarin synthesis, a dual catalyst system of piperidine and molecular iodine has been shown to be highly efficient. mdpi.com Piperidine acts as a basic catalyst for the condensation step, while iodine, a mild Lewis acid, can activate the intermediates. mdpi.com The optimization of catalyst loading is crucial; for instance, low loadings of the piperidine-iodine system have proven effective, making the process more environmentally friendly and cost-effective. mdpi.com
A broader screening of catalysts for coumarin synthesis has identified several other effective options, including:
Lewis Acids: FeCl₃, ZnCl₂, TiCl₄, and ZrCl₄ can be used to catalyze the Pechmann condensation, a classic method for coumarin synthesis. researchgate.netnih.gov
Solid Acids: Montmorillonite K-10 and sulfated zirconia offer the advantages of being reusable and easily separable from the reaction mixture. researchgate.net
Organic Bases: Simple organic bases like piperidine and 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used to promote Knoevenagel-type condensations. nih.gov
The optimal catalyst for a one-pot synthesis of this compound would likely depend on the specific reaction pathway chosen, with mild bases or Lewis acids being strong candidates.
Solvent Effects and Temperature Control in Integrated Synthesis
Solvent and temperature are key parameters that must be carefully controlled to achieve high yields and selectivity in integrated synthetic approaches. The polarity of the solvent can significantly influence the reaction pathway, especially in multicomponent reactions.
For the synthesis of coumarin-3-carboxamides, ethanol has been identified as an effective and environmentally benign solvent. mdpi.com Similarly, in a study optimizing the synthesis of coumarin-3-carboxylic acids, a range of solvents were tested, with ethanol at a reaction temperature of 70 °C providing the highest yield. nih.gov
Interestingly, solvent-free conditions have also proven successful for the synthesis of coumarin-6-sulfonamides. One study demonstrated that reacting 2-oxo-2H-chromen-6-sulfonyl chloride with various amines in the presence of potassium carbonate at room temperature, without any solvent, produced the desired sulfonamides in high purity and excellent yields. researchgate.net This approach offers significant green chemistry advantages by eliminating solvent waste.
The following table summarizes the impact of different solvents and temperatures on related coumarin syntheses, providing a basis for optimizing the synthesis of the target compound.
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Coumarin-3-carboxamide Synthesis | Piperidine-Iodine | Ethanol | Reflux | Good to Excellent | mdpi.com |
| Coumarin-3-carboxylic Acid Synthesis | FeCl₃ | Ethanol | 70 | 93 | nih.gov |
| Coumarin-6-sulfonamide Synthesis | K₂CO₃ | Solvent-free | Room Temp | High | researchgate.net |
| Pechmann Condensation | Montmorillonite K-10 | Toluene | Reflux | 77-94 | researchgate.net |
Functionalization and Derivatization Techniques for Structure-Activity Relationship Studies
To explore the structure-activity relationships (SAR) of this compound, derivatization at several key positions is undertaken. These modifications can modulate the compound's physicochemical properties and biological activity.
Modification Strategies at the N-tert-butyl Position
The N-tert-butyl group is a bulky, lipophilic moiety that can significantly influence a molecule's interaction with biological targets. Modification at this position is a key strategy in SAR studies.
One potential strategy involves the cleavage of the N-S bond of the sulfonamide. While challenging, methods exist for the reductive cleavage of secondary sulfonamides to generate sulfinates and amines, which can then be re-functionalized. nih.gov More directly relevant is the chemistry of tert-butanesulfinamide, a common chiral auxiliary. The tert-butanesulfinyl group can be readily cleaved under acidic conditions (e.g., with HCl), yielding the free amine. researchgate.netbristol.ac.ukacs.org This principle could be adapted to develop a dealkylation protocol for the N-tert-butyl sulfonamide, allowing for the synthesis of the primary sulfonamide (N-H) derivative. This primary sulfonamide can then be reacted with a variety of alkyl or aryl halides to install different substituents at the nitrogen atom, providing a diverse set of analogues for SAR studies.
Substituent Variations on the Chromene Ring System for Academic Investigation
The coumarin ring system offers multiple sites for substitution, allowing for fine-tuning of the molecule's electronic and steric properties. The C-3, C-4, and C-7 positions are common targets for modification.
Position 3: A wide range of substituents can be introduced at the C-3 position, often starting from a precursor like 4-hydroxy-3-formyl-N-tert-butylbenzenesulfonamide. Reaction with different active methylene compounds can yield derivatives with cyano, acetyl, or carboxamide groups at the 3-position. rsc.orgrsc.org For instance, reacting the salicylaldehyde precursor with malononitrile would yield a 3-cyano derivative, while reaction with ethyl acetoacetate would yield a 3-acetyl derivative. rsc.orgrsc.org
Position 4: The C-4 position can also be functionalized, often through the choice of the β-ketoester in the Pechmann condensation or related cyclization reactions.
Other Ring Positions: Halogenation, such as chlorination, can be achieved on the coumarin ring. For example, 3-chloro-2-oxo-2H-chromene-6-sulfonamide derivatives have been synthesized and studied. nih.gov Furthermore, coumarin-6-sulfonamide has been used as a scaffold to attach larger moieties, such as chalcones, creating hybrid molecules with potentially novel biological activities. nih.govresearchgate.netplos.org
The following table showcases examples of substituent variations on the coumarin-6-sulfonamide scaffold.
| Position of Variation | Substituent Introduced | Synthetic Precursor/Method | Reference |
|---|---|---|---|
| C-3 | -CN (Cyano) | Condensation with malononitrile | rsc.orgrsc.org |
| C-3 | -C(O)CH₃ (Acetyl) | Condensation with ethyl acetoacetate | rsc.orgrsc.org |
| C-3 | -Cl (Chloro) | Chlorination of coumarin-6-sulfonyl chloride | nih.gov |
| - | Chalcone moiety | Condensation with substituted acetophenones | nih.govplos.org |
Diversification of the Sulfonamide Linker
Modifying the sulfonamide linker itself is a more advanced strategy for derivatization. This can involve inserting spacers between the coumarin ring and the sulfonamide group or replacing the sulfonamide with a bioisostere.
A notable approach involves the use of squaramides as linkers. mdpi.comresearchgate.net Squaramides are versatile scaffolds known for their strong hydrogen bonding capabilities. In one study, a squaramide linker was used to connect an aryl sulfonamide pharmacophore to a hydrophobic tail, creating a series of molecules with varied distances and orientations between the key functional groups. mdpi.comresearchgate.net This strategy could be applied to this compound by first synthesizing a coumarin derivative with a reactive handle (e.g., an aminoalkyl group) at the 6-position, which could then be coupled to a squaramide-sulfonamide moiety. This allows for systematic variation of the linker length and rigidity, providing valuable insights into the spatial requirements for biological activity. mdpi.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-2-oxochromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-13(2,3)14-19(16,17)10-5-6-11-9(8-10)4-7-12(15)18-11/h4-8,14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQIJZNQIUTCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Evaluation Methodologies and Molecular Mechanism of Action Elucidation
In Vitro Pharmacological Screening Methodologies Applied to N-tert-butyl-2-oxo-2H-chromene-6-sulfonamide
Initial assessment of the pharmacological profile of this compound involves a range of in vitro screening methods. These assays are designed to identify and characterize its biological effects at the molecular and cellular levels.
Enzyme Inhibition Assay Protocols and Kinetic Analysis
Enzyme inhibition assays are fundamental in determining the potential of this compound to modulate the activity of specific enzymes. These assays are crucial for understanding its mechanism of action and for quantifying its inhibitory potency.
The inhibitory potency of this compound against target enzymes is a key parameter evaluated in early-stage research. The half-maximal inhibitory concentration (IC50) is a common measure of the concentration of the compound required to inhibit 50% of the enzyme's activity. The inhibition constant (Ki) provides a more absolute measure of binding affinity.
While specific IC50 and Ki values for this compound are not extensively reported in publicly available literature, studies on closely related 2-oxo-2H-chromene-6-sulfonamide derivatives have demonstrated significant inhibitory activity against various enzymes. For instance, certain derivatives have shown potent inhibition of carbonic anhydrases and kinases, with IC50 values often in the nanomolar to low micromolar range. The general protocol for such an assay involves incubating the target enzyme with varying concentrations of the inhibitor and measuring the enzyme's activity using a suitable substrate.
Table 1: Illustrative Inhibitory Potency Data for Related Chromene-6-Sulfonamide Derivatives
| Derivative | Target Enzyme | IC50 (nM) | Ki (nM) |
| Compound A | Carbonic Anhydrase II | 150 | 75 |
| Compound B | p38 MAP Kinase | 85 | 40 |
| Compound C | Carbonic Anhydrase IX | 50 | 25 |
Note: This table is for illustrative purposes based on data for related compounds and does not represent specific data for this compound.
To further understand the mechanism of inhibition, studies are often conducted to determine if the inhibition is competitive, non-competitive, or uncompetitive. This is typically achieved by performing kinetic analyses in the presence of varying concentrations of both the inhibitor and the enzyme's substrate. For competitive inhibitors, an increase in substrate concentration will overcome the inhibition.
For the broader class of coumarin-sulfonamides, competitive inhibition is a commonly observed mechanism, particularly for enzymes where the compound mimics the natural substrate. Analysis of substrate specificity helps to understand if the compound is a selective inhibitor for a particular enzyme or if it has a broader range of targets. This is critical for predicting potential off-target effects.
Cellular Assay Systems for Functional Activity Assessment
Cellular assays are employed to evaluate the effects of this compound in a more biologically relevant context. These assays can provide insights into its ability to modulate cellular pathways and affect cell health.
Reporter gene assays are a powerful tool to investigate whether this compound can modulate specific signaling pathways within a cell. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by the pathway of interest. A change in the expression of the reporter gene in the presence of the compound indicates a modulation of the pathway.
To assess the cytotoxic or cytostatic effects of this compound, cell viability and proliferation assays are performed on various cell lines. Common assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability, and direct cell counting or DNA synthesis assays (e.g., BrdU incorporation) to measure proliferation.
These assays are crucial for determining the therapeutic index of the compound, especially in the context of cancer research where selective toxicity towards cancer cells over normal cells is desired. The results are typically reported as the concentration of the compound that causes a 50% reduction in cell viability (IC50).
Table 2: Illustrative Cell Viability Data for a Hypothetical Chromene-6-Sulfonamide in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 10.5 |
| A549 | Lung Cancer | 15.2 |
| HCT116 | Colon Cancer | 8.7 |
| HEK293 | Normal Kidney (Control) | > 50 |
Note: This table is for illustrative purposes and does not represent specific data for this compound.
Apoptosis and Cell Cycle Modulation Studies in Cultured Cells
The anticancer potential of coumarin-6-sulfonamide derivatives has been investigated through their ability to induce programmed cell death (apoptosis) and to modulate the cell cycle in various cancer cell lines. A key study on novel coumarin-6-sulfonamides revealed their significant pro-apoptotic and cell cycle arresting properties in HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and Caco-2 (colon cancer) cells. nih.govtandfonline.comnih.gov
Compounds within this class have been shown to trigger apoptosis through the intrinsic pathway, evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. tandfonline.comnih.govmdpi.com This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3, which are key mediators of apoptosis. tandfonline.comnih.govmdpi.com The apoptotic effects of these compounds have been further confirmed using techniques like the Annexin V-FITC/PI assay, which identifies apoptotic cells. nih.govtandfonline.comnih.gov
In addition to inducing apoptosis, these derivatives have demonstrated the ability to modulate cell cycle progression. For instance, certain coumarin-6-sulfonamides have been observed to cause a significant increase in the percentage of cells in the Pre-G1 phase, which is indicative of apoptotic cells, and to induce cell cycle arrest in the G2/M phase. nih.govtandfonline.comnih.gov This disruption of the normal cell cycle prevents cancer cells from proliferating. Another study on a chromene-1,2,3-triazole benzene (B151609) sulfonamide derivative showed it induced apoptosis by 31.9-fold and caused cell cycle arrest at the G1-phase in prostate cancer cells. nih.gov
Table 1: Effects of a Representative Coumarin-6-Sulfonamide (Compound 13a) on HepG2 Cell Cycle Distribution tandfonline.comnih.gov
| Cell Cycle Phase | Control (%) | Compound 13a Treated (%) | Fold Change |
| Pre-G1 | 2.5 | 16.0 | 6.4 |
| G0/G1 | 45.2 | 30.1 | - |
| S | 30.8 | 25.5 | - |
| G2/M | 21.5 | 28.4 | 1.3 |
Table 2: Apoptotic Marker Modulation by a Representative Coumarin-6-Sulfonamide (Compound 13a) in HepG2 Cells tandfonline.comnih.gov
| Apoptotic Marker | Control (Relative Level) | Compound 13a Treated (Relative Level) |
| Bax | 1.0 | Increased |
| Bcl-2 | 1.0 | Decreased |
| Caspase-3 | 1.0 | Increased |
Identification and Validation of Specific Molecular Targets
While the precise molecular targets of this compound are not extensively documented, research on the broader class of chromene and coumarin (B35378) sulfonamides points towards several potential targets, primarily enzymes involved in physiological and pathological processes.
Target-Based Screening Approaches for this compound
Target-based screening involves testing a compound against a specific, purified molecular target, such as an enzyme or receptor, to determine its activity. rsc.org
Ligand binding studies are a fundamental component of target-based screening. Although specific studies for this compound are not available, related chromene-sulfonamide hybrids have been evaluated for their inhibitory activity against specific recombinant enzymes. For instance, a recent study investigated a series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives as potential antidiabetic agents by assessing their inhibitory effects on α-amylase and α-glucosidase, and their activity as PPAR-γ modulators. rsc.orgresearchgate.net Another area of investigation for this class of compounds is their interaction with carbonic anhydrases (CAs). nih.govnih.gov Chromene-containing aromatic sulfonamides have shown inhibitory properties against various human CA isoforms, including the tumor-associated hCA IX and hCA XII. nih.gov Computational docking studies have been employed to predict and analyze the binding modes of these compounds within the active sites of their target enzymes. nih.govrsc.orgresearchgate.net
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific target. While there is no public record of HTS campaigns specifically involving this compound, the general approach would involve miniaturized assays to measure the compound's effect on a purified target protein. For the broader class of sulfonamides, HTS has been instrumental in identifying inhibitors for various targets.
Phenotypic Screening Followed by Target Deconvolution Strategies
Phenotypic screening involves identifying compounds that produce a desired effect in a cellular or whole-organism model without prior knowledge of the specific molecular target. rsc.org Once an active compound is identified, target deconvolution strategies are employed to determine its mechanism of action. rsc.org For coumarin-sulfonamide derivatives, a phenotypic screening approach would involve assessing their effects on cancer cell proliferation or other disease-relevant phenotypes. The observed pro-apoptotic and cell cycle-modulating effects of this compound class in cancer cell lines are essentially the outcome of a phenotypic screen. nih.govtandfonline.comnih.gov
Target deconvolution for a hit from such a screen could involve various techniques, including affinity chromatography, activity-based protein profiling, and computational approaches to identify the protein(s) with which the compound interacts to produce its phenotypic effect.
Detailed Molecular Mechanism of Action Elucidation
The detailed molecular mechanism of action for this compound is yet to be fully elucidated. However, based on studies of related coumarin-6-sulfonamides, a plausible mechanism for their anticancer activity involves the induction of apoptosis through the modulation of the Bcl-2 family of proteins and the activation of caspases. nih.govtandfonline.comnih.govmdpi.com The observed cell cycle arrest further contributes to their antiproliferative effects. nih.govtandfonline.comnih.gov
Furthermore, the inhibitory activity of related chromene sulfonamides against enzymes like carbonic anhydrases suggests that their mechanism of action could also involve the disruption of pH regulation and other metabolic processes in cancer cells that are dependent on these enzymes. nih.govnih.gov For example, inhibition of the tumor-associated hCA IX, which is overexpressed in many cancers and contributes to the acidic tumor microenvironment, is a recognized anticancer strategy. nih.govnih.gov Similarly, the potential for these compounds to act as antidiabetic agents through the inhibition of α-amylase, α-glucosidase, and modulation of PPAR-γ points to a multi-targeted mechanism of action for this chemical scaffold. rsc.orgresearchgate.net
An article on the biological evaluation and molecular mechanism of "this compound" cannot be generated as requested. A thorough search of available scientific literature reveals no specific studies on this particular compound that would provide the necessary data for the outlined sections.
The requested article structure requires detailed research findings on:
Biochemical and Biophysical Characterization of Target Interactions: This includes specific data from techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to analyze the binding of this compound to its biological targets.
Cellular and Subcellular Localization Studies: This necessitates experimental evidence identifying the specific locations of the compound within cells.
Pathway Mapping and Network Analysis: This would require data from studies investigating the broader biological pathways and networks affected by the compound's activity.
Currently, there is no publicly available research that has performed these specific analyses on this compound. While there is a broader body of research on the synthesis and potential applications of various coumarin and sulfonamide derivatives, the detailed experimental data required to populate the requested article sections for this exact compound does not exist in the scientific literature.
Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the strict outline and content requirements of the request.
Structure Activity Relationship Sar and Computational Design Principles for N Tert Butyl 2 Oxo 2h Chromene 6 Sulfonamide Analogs
Systematic Exploration of the N-tert-butyl Moiety's Influence on Biological Activity
The substitution on the sulfonamide nitrogen atom plays a pivotal role in modulating biological activity, primarily through steric and electronic effects. The tert-butyl group, in particular, imparts distinct properties compared to smaller alkyl substituents.
Steric Effects: The most significant feature of the tert-butyl group is its substantial steric bulk. In the context of arylsulfonamides, large and branched N-alkyl groups can exert profound steric hindrance. nih.gov This bulk can be advantageous in drug design for several reasons. Firstly, it can prevent undesirable intramolecular reactions, such as cyclization, thereby increasing the stability and yield of the desired compound. nih.gov Secondly, the bulky group can occupy a specific hydrophobic pocket within a target's active site, potentially enhancing binding affinity and selectivity. nih.gov Studies on related nucleophilic aromatic substitution reactions have shown that increasing steric hindrance at the nitrogen atom, even by replacing a proton with a smaller methyl group, can dramatically decrease reaction rates, highlighting the significant impact a tert-butyl group would have. researchgate.netrsc.org In computational models, green contours often indicate regions where such bulky groups can enhance biological activity. nih.gov
| N-Alkyl Substituent | Relative Steric Bulk | General Influence on Reactivity/Activity | Rationale |
| Methyl | Small | May allow for competing reactions (e.g., cyclization). nih.gov | Low steric hindrance allows greater access to the nitrogen and adjacent atoms. |
| Ethyl | Small-Medium | Intermediate effects. | Modest increase in steric bulk compared to methyl. |
| Isopropyl | Large (α-branched) | Steric hindrance significantly reduces competing reactions and can enhance targeted biological activity. nih.gov | Branching at the α-carbon creates substantial bulk near the nitrogen atom. |
| tert-Butyl | Very Large (α-branched) | Maximizes steric hindrance, potentially optimizing fit in large hydrophobic pockets and preventing unwanted reactions. nih.gov | The quaternary carbon provides the greatest steric shield around the point of attachment. |
While the core structure is a sulfonamide, principles from related amide-linked chromenes provide insight into the importance of the linker. The nature of the linker connecting the chromene scaffold to the sulfonyl group is crucial for orienting the molecule within a biological target's active site. Molecular modeling studies on related chromene-based inhibitors have shown that the linker, such as an N-C=O group, allows the compound to adopt various conformations. nih.gov This conformational flexibility can significantly affect the inhibition profile, as different orientations may be favored in the active sites of different enzyme isoforms. nih.gov Therefore, a key computational design principle involves modifying this linker—for instance, by altering its length, rigidity, or hydrogen-bonding capacity—to optimize the compound's orientation and interaction with specific amino acid residues, thereby enhancing activity and selectivity.
Strategic Modification of the Chromene Ring System
The 2-oxo-2H-chromene (coumarin) core is a "privileged scaffold" in medicinal chemistry, and its strategic modification is a primary avenue for tuning the biological activity and selectivity of its derivatives. nih.gov
The position of substituents on the chromene ring has a pronounced effect on biological activity. Different substitution patterns can lead to significant variations in potency and selectivity against various targets, such as carbonic anhydrases (CAs) and α-amylase.
For instance, in a series of 4-oxo-4H-chromene-2-carboxamide derivatives designed as CA inhibitors, substitutions on the benzoyl part of the chromene ring were critical. nih.gov
Position 6: Introduction of a chlorine atom at position 6 resulted in a threefold decrease in inhibitory activity against the hCA IX isoform compared to the unsubstituted analog. nih.gov
Positions 7 and 8: The introduction of two methyl groups at positions 7 and 8 also led to a decrease in hCA IX inhibition, although the compound remained a potent inhibitor. nih.gov
Position 7: In another analog, a methyl group at position 7 was found to be beneficial for hCA II inhibitory activity. nih.gov
In a different study on 2-oxo-2H-chromene-6-sulfonamides as α-amylase inhibitors, substitutions at position 3 were found to be determinant for activity. rsc.orgnih.gov
Position 3: A cyano (-CN) group at this position resulted in high potency. rsc.orgnih.gov Replacing the cyano group with a larger, conjugated system decreased activity, suggesting that the size and nature of the substituent at C3 are critical. rsc.orgrsc.org The presence of a carboxamide moiety at position 3 was also shown to be important for activity. rsc.org
| Compound Series | Target | Substitution Position | Substituent | Effect on Activity | Reference |
| 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | hCA IX | 6 | -Cl | Decreased activity | nih.gov |
| 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | hCA IX | 7, 8 | -CH₃ (x2) | Decreased activity | nih.gov |
| 7-methyl-4-oxo-chromene-2-carboxamide analog | hCA II | 7 | -CH₃ | Increased activity | nih.gov |
| 2-imino/oxo-2H-chromene-6-sulfonamide | α-amylase | 3 | -CN | High activity | rsc.orgnih.gov |
| 2-oxo-2H-chromene-6-sulfonamide | α-amylase | 3 | -C(O)NH-Aryl | Essential for high activity | rsc.org |
For α-amylase inhibitors based on the 2-oxo-2H-chromene-6-sulfonamide scaffold, the groups at positions 2 and 3 are particularly important. The SAR study showed that a carbonyl group at position 2 and a carboxamide moiety at position 3 are essential for potent inhibition. rsc.orgnih.gov Replacing the carboxamide at C3 with an ethyl carboxylate or an acetyl group led to a significant reduction in activity, underscoring the importance of the amide group and its potential for hydrogen bonding and aromatic interactions. rsc.orgrsc.org
Furthermore, modifying the aryl ring of the C3-carboxamide substituent also modulated activity. Electron-withdrawing groups, such as fluorine or chlorine, on this terminal phenyl ring were shown to be effective, with their position (para vs. meta) influencing potency. rsc.org This indicates that the electronic properties and spatial arrangement of the entire substituent at the C3 position are key factors in the molecule's inhibitory potential. rsc.orgnih.gov
Role of the Sulfonamide Linker in Molecular Recognition and Biological Function
The sulfonamide (-SO₂NH-) linker is a cornerstone of the molecule's design, acting as more than just a simple bridge. It is a well-established pharmacophore with specific roles in molecular recognition and biological function. nih.govmdpi.com
The sulfonamide moiety is a classic zinc-binding group. nih.gov In many metalloenzymes, such as carbonic anhydrases, the deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the enzyme's active site. nih.govmdpi.com This interaction is a primary mechanism of inhibition for a vast number of sulfonamide-based drugs and is a foundational principle in their design. mdpi.com
Beyond its role as a metal-binding group, the sulfonamide linker is critical for establishing key interactions within the active site. It can act as both a hydrogen bond donor (via the N-H) and acceptor (via the sulfonyl oxygens), anchoring the inhibitor to amino acid residues. mdpi.com This proper anchoring helps to correctly orient the connected scaffolds—in this case, the chromene ring and the N-tert-butyl group—to maximize favorable interactions, such as hydrophobic and van der Waals forces, within the binding pocket. mdpi.com The sulfonamide group is therefore integral to the molecular recognition process, ensuring a high-affinity and specific binding of the inhibitor to its biological target. nih.gov
Hydrogen Bonding and Electrostatic Contributions of the Sulfonamide
The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in many biologically active molecules, including coumarin (B35378) derivatives, largely due to its hydrogen bonding and electrostatic characteristics. researchgate.netajchem-a.commdpi.com In the context of enzyme inhibition, particularly with metalloenzymes like carbonic anhydrases (CAs), the sulfonamide moiety plays a pivotal role in binding to the active site. d-nb.info
The nitrogen and oxygen atoms of the sulfonamide group are key participants in hydrogen bonding. The amido protons have a notable preference for bonding with amidine nitrogens or guest molecules in co-crystals, while the amino protons often bond to the sulfonyl oxygens. nih.gov In enzyme interactions, the sulfonamide group typically binds in a deprotonated, anionic form to a zinc ion (Zn²⁺) located in the catalytic active site. nih.govdrugbank.com This coordination is a primary anchoring point for the inhibitor.
Further stabilization of the enzyme-inhibitor complex is achieved through a network of hydrogen bonds. For instance, the sulfonamide's nitrogen can form a hydrogen bond with the side chain of conserved residues like Thr199 in human carbonic anhydrase II (hCA II). nih.gov This interaction, along with additional hydrogen bonds, helps to firmly position the inhibitor within the active site, contributing significantly to its inhibitory potency. nih.gov The electrostatic potential of the sulfonamide group, particularly the negatively charged nitrogen and electronegative oxygen atoms, facilitates these strong interactions with the positively charged zinc ion and polar amino acid residues. nih.gov
The table below summarizes the key interactions involving the sulfonamide group in coumarin analogs.
| Interacting Part of Sulfonamide | Type of Interaction | Typical Binding Partner in Enzymes | Significance |
|---|---|---|---|
| Deprotonated Nitrogen (anion) | Ionic / Coordinate Bond | Zn²⁺ ion in metalloenzymes | Primary anchoring interaction |
| Nitrogen Atom | Hydrogen Bond (Acceptor/Donor) | Amino acid residues (e.g., Thr199) | Stabilizes inhibitor-enzyme complex |
| Sulfonyl Oxygen Atoms | Hydrogen Bond (Acceptor) | Amino acid residues, water molecules | Contributes to binding affinity |
Conformational Flexibility and Rotational Barriers
In many sulfonamides, the rotational barrier is high enough to be detected by NMR spectroscopy at room temperature. researchgate.net This restricted rotation is attributed to a significant S-N double-bond character, which is enhanced by electron-withdrawing groups attached to the sulfur atom. researchgate.net The conformation of the sulfonamide group relative to the rest of the molecule can be critical for proper orientation within a biological target's binding site.
Studies on benzenesulfonamide (B165840) derivatives have shown that the amino group of the sulfonamide often lies perpendicular to the benzene (B151609) plane, with the amino hydrogens eclipsing the oxygen atoms. nih.gov However, the presence of nearby substituents, such as a methyl group in an ortho position, can induce a gauche orientation due to weak attractive interactions. nih.gov The bulky tert-butyl group on the nitrogen of N-tert-butyl-2-oxo-2H-chromene-6-sulfonamide would also be expected to influence the preferred conformation and the rotational energy barrier. The specific conformation adopted by the molecule upon binding to a receptor is the "bioactive conformation," which may differ from the lowest energy conformation found in isolation. nih.gov Understanding these rotational barriers and conformational preferences is essential for the computational design of analogs with improved activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used extensively in drug discovery to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle is that the variations in the biological activity of a group of structurally similar compounds are dependent on the variations in their physicochemical and structural properties. nih.gov For coumarin-sulfonamide derivatives, QSAR models are developed to predict their therapeutic potential, such as anticancer or enzyme inhibitory activities, and to guide the design of new, more potent analogs. d-nb.infonih.gov
The process involves calculating molecular descriptors for each compound in a dataset and then using statistical methods to create a model that links these descriptors to the observed biological activity. nih.govnih.gov
Selection and Calculation of Molecular Descriptors for QSAR Models
The first step in building a QSAR model is to generate molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. ucsb.edu These descriptors can be calculated from the 2D or 3D structure of the molecule using various software programs. nih.gov For coumarin-based compounds, a wide range of descriptors are employed to capture the features relevant to their biological activity. nih.gov
Descriptors can be categorized as follows:
Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts. ucsb.edu
Topological Descriptors: These relate to the connectivity and branching of atoms within the molecule.
Geometric Descriptors: These are derived from the 3D structure and describe the size and shape of the molecule.
Electronic Descriptors: These quantify the electronic properties, such as dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu These are often calculated using quantum chemical methods. nih.govucsb.edu
Physicochemical Descriptors: These include properties like lipophilicity (e.g., LogP), hydrogen bond donors, and hydrogen bond acceptors, which are crucial for pharmacokinetics. nih.govucsb.edu
The table below lists examples of descriptors commonly used in QSAR studies of coumarin derivatives.
| Descriptor Category | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | HOMO energy, LUMO energy | Molecular reactivity, electron-donating/accepting ability ucsb.edu |
| Physicochemical | AlogP, LogD | Lipophilicity, membrane permeability researchgate.net |
| Physicochemical | Number of H-bond donors/acceptors | Hydrogen bonding potential nih.gov |
| Constitutional | Molecular Weight (MW) | Size of the molecule |
| Electronic | Polarizability | Charge distribution distortion by electric fields ucsb.edu |
Statistical Model Development and Validation Strategies in QSAR Studies
Once descriptors are calculated, a statistical method is used to build the QSAR model. Multiple Linear Regression (MLR) is a common technique that creates a linear equation relating the biological activity to the most relevant molecular descriptors. nih.govnih.gov
A critical aspect of QSAR modeling is rigorous validation to ensure the model is robust, reliable, and has predictive power for new, untested compounds. nih.govnih.gov Validation is typically performed using both internal and external methods. nih.gov
Internal Validation: This process assesses the stability and robustness of the model using only the initial training dataset. A common method is cross-validation, such as the leave-one-out (LOO) technique. mdpi.commdpi.com In LOO, a model is repeatedly built, each time leaving one compound out, and then used to predict the activity of the excluded compound. The results are compiled to calculate statistical parameters like the cross-validated coefficient of determination (Q² or r²cv). mdpi.com
External Validation: This is considered the most stringent test of a model's predictive ability. nih.govmdpi.com The initial dataset is split into a training set (used to build the model) and a test set (used to evaluate the model's performance on "unseen" data). mdpi.com The model's predictions for the test set are compared to the experimental values to assess its external predictive power. mdpi.com
Key statistical parameters used for model validation are summarized below.
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 mdpi.com |
| Q² or r²cv (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 mdpi.com |
| R²pred (Predictive R² for test set) | Measures the external predictive power of the model on a test set. | Often desired to be > 0.6 |
| RMSE (Root Mean Square Error) | Represents the deviation between predicted and observed values for training (RMSEtr) or test (RMSEext) sets. | Should be as low as possible. nih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the biological target is unknown. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target receptor and trigger (or block) its biological response. mdpi.com
For a series of active compounds like coumarin-sulfonamide analogs, a pharmacophore model can be generated by identifying the common structural features and their spatial arrangement. ajchem-a.commdpi.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. mdpi.com This model then serves as a 3D template for designing new molecules with potentially similar or enhanced biological activity. It can also be used to screen large virtual libraries of compounds to identify new potential hits that match the pharmacophore query. mdpi.com
Identification of Key Pharmacophoric Features for Biological Activity
For coumarin-sulfonamide derivatives, particularly those acting as carbonic anhydrase (CA) inhibitors, several key pharmacophoric features have been identified through structure-activity relationship studies and molecular modeling. nih.govmdpi.com
The essential features generally include:
Zinc Binding Group (ZBG): The sulfonamide moiety (-SO₂NH₂) is the primary ZBG, which coordinates to the Zn²⁺ ion in the enzyme's active site. This is the most critical feature for this class of inhibitors. nih.govdrugbank.com
Aromatic/Heterocyclic Scaffold: The coumarin ring system serves as a central scaffold. It helps to properly orient the sulfonamide group for binding and can engage in hydrophobic or stacking interactions with amino acid residues in the active site, such as Phe131. nih.govdrugbank.com
Hydrophobic/Hydrophilic Tails: Substituents on the coumarin ring or linked to the sulfonamide group can be designed to interact with specific subpockets of the enzyme's active site. mdpi.commdpi.com These "tails" can be hydrophobic to interact with nonpolar residues or contain hydrogen-bonding groups to interact with polar residues, thereby increasing binding affinity and selectivity for different enzyme isoforms. nih.govmdpi.com
A general pharmacophore model for a coumarin-sulfonamide CA inhibitor would thus consist of a zinc-binding feature, an aromatic ring feature, and one or more hydrophobic or hydrogen-bonding features, all arranged in a specific 3D geometry. nih.govmdpi.com
Computational Chemistry and Molecular Modeling Applications in Research on N Tert Butyl 2 Oxo 2h Chromene 6 Sulfonamide
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. This method is crucial for screening virtual libraries of compounds and understanding the structural basis of ligand-receptor recognition. Studies on various 2-oxo-2H-chromene-6-sulfonamide derivatives have successfully employed molecular docking to identify and characterize their interactions with a range of protein targets, including enzymes implicated in diabetes and cancer. rsc.orgrsc.orgmdpi.commdpi.com
The accuracy of molecular docking heavily relies on the meticulous preparation of both the protein (receptor) and the ligand. The process for the protein typically begins with obtaining a high-resolution 3D crystal structure from a repository like the Protein Data Bank (PDB). nih.gov Standard preparation steps involve:
Structure Correction: Checking for and correcting any missing residues or broken chains within the protein structure. nih.gov
Removal of Heteroatoms: Deleting non-essential water molecules, co-crystallized ligands, and other heteroatoms from the PDB file. nih.gov
Addition of Hydrogens: Adding polar hydrogen atoms to the protein structure, which is crucial for defining correct ionization and tautomeric states of amino acid residues. nih.gov
Active Site Definition: Identifying the binding pocket or active site, often defined by the location of a co-crystallized ligand in the experimental structure or through computational prediction algorithms. nih.gov
For the ligand, such as N-tert-butyl-2-oxo-2H-chromene-6-sulfonamide, the 3D structure is typically drawn using chemical drawing software. A critical step is energy minimization, where the ligand's geometry is optimized to its most stable, low-energy conformation using force fields like the Universal Force Field (UFF) or MM2. nih.gov This process generates multiple possible conformations (rotamers) of the ligand, which are then sampled during the docking simulation to find the best fit within the protein's binding site.
Once various ligand poses are generated within the protein's active site, scoring functions are employed to rank them. These mathematical models estimate the binding affinity (or binding free energy) for each pose. rjb.ro The primary goal is to distinguish the experimentally observed binding mode from all other generated decoys, associating the correct pose with the most favorable score. rjb.ro
The reliability of a docking protocol is often validated by redocking a co-crystallized ligand into its corresponding protein's active site. A successful validation is typically marked by a low root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined orientation. rjb.ro Various scoring functions, such as the PLP score used in GOLD software or those within Molecular Operating Environment (MOE), are applied in studies of coumarin-sulfonamide derivatives to predict binding energies, often reported in kcal/mol. rsc.orgnih.gov A more negative binding energy value generally indicates a more favorable and stable ligand-protein interaction. rsc.org
The final step in molecular docking analysis is the detailed examination of the top-ranked binding pose to understand the specific molecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the ligand's biological activity. For 2-oxo-2H-chromene-6-sulfonamide derivatives, docking studies have revealed several key types of interactions with amino acid residues in the active sites of target proteins like α-amylase, α-glucosidase, and various carbonic anhydrases. rsc.orgmdpi.com
Commonly observed interactions include:
Hydrogen Bonds: These are crucial for specificity and affinity, often formed between the sulfonamide group (-SO₂NH₂) or the coumarin (B35378) carbonyl group and polar amino acid residues.
Hydrophobic Interactions: The aromatic rings of the coumarin scaffold frequently engage in hydrophobic contacts, including Pi-Alkyl and Pi-Pi stacking interactions, with nonpolar residues. ssrn.com
Visualization tools like Discovery Studio Visualizer or PyMOL are used to generate 2D and 3D diagrams that map these intricate interaction networks. nih.govrjb.ro
Table 1: Key Molecular Interactions Identified in Docking Studies of Coumarin-Sulfonamide Derivatives
| Interaction Type | Ligand Moiety Involved | Interacting Amino Acid Residues (Examples) | Target Protein (Example) |
|---|---|---|---|
| Hydrogen Bonding | Sulfonamide (-SO₂NH₂), Carbonyl (C=O) | Polar residues (e.g., Asp, Gln, Asn) | α-Amylase, PPAR-γ |
| Pi-Pi Stacking | Coumarin aromatic ring | Aromatic residues (e.g., Phe, Tyr, Trp) | Carbonic Anhydrase |
| Pi-Alkyl | Coumarin aromatic ring | Aliphatic residues (e.g., Val, Leu, Ile) | Bovine Serum Albumin |
| Van der Waals | Entire ligand surface | Various residues in the binding pocket | Multiple Targets |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Kinetics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net This powerful technique is used to assess the stability of the docked complex, observe conformational changes in both the ligand and the protein, and gain a deeper understanding of the binding dynamics. researchgate.net
An MD simulation begins with the output of a molecular docking study—the predicted ligand-protein complex. The setup process involves several key steps:
Force Field Assignment: A force field (e.g., CHARMM, AMBER, GROMOS) is chosen to define the potential energy of the system. researchgate.netgithub.io This requires generating topology and parameter files for both the protein and the ligand, which can be a complex step for novel molecules. researchgate.net
Solvation: The complex is placed in a simulation box, typically of a specific shape like a cube or a truncated octahedron, and solvated with explicit water molecules to mimic physiological conditions. nih.gov
Energy Minimization: The entire solvated system undergoes energy minimization to relax any steric clashes or unfavorable geometries introduced during the setup. openfree.energy
Equilibration: The system is gradually brought to the desired temperature and pressure through a two-step equilibration process. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature), the system is heated to the target temperature. This is followed by an NPT ensemble (constant Number of particles, Pressure, and Temperature) simulation to adjust the system's density and stabilize the pressure. github.io
Following equilibration, the production MD simulation is run for a duration ranging from nanoseconds to microseconds, generating a trajectory file that records the atomic coordinates at regular intervals. Analysis of this trajectory provides insights into the dynamic behavior of the system.
Key analyses include:
Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time to assess the stability of the complex. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. researchgate.net
Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for each residue to identify flexible and rigid regions of the protein. Significant fluctuations at the binding interface can indicate dynamic interactions with the ligand.
Interaction Analysis: The trajectory is analyzed to monitor the persistence of key interactions (like hydrogen bonds) identified in the docking pose and to observe the formation of new, transient interactions over the course of the simulation. This provides a more accurate picture of the binding mode than the static docking result alone.
These simulations can reveal whether the initial binding pose is stable or if the ligand undergoes significant conformational changes, providing a more rigorous validation of the docking predictions and a deeper understanding of the molecular recognition process. researchgate.net
Free Energy Perturbation (FEP) and Umbrella Sampling for Binding Affinity Calculations
To quantitatively predict the binding affinity of this compound to its biological targets, sophisticated computational methods like Free Energy Perturbation (FEP) and Umbrella Sampling are employed. These physics-based approaches calculate the free energy difference between two states, such as a ligand in solution and a ligand bound to a protein.
Umbrella Sampling is a powerful technique used to explore the conformational space of a molecule as it binds to or unbinds from a receptor. nih.govbiorxiv.org This method involves applying a biasing potential, or "umbrella," to restrain the ligand at various points along a defined reaction coordinate, typically the distance from the binding pocket. biorxiv.orgresearchgate.net By running a series of molecular dynamics (MD) simulations at these restrained positions, a potential of mean force (PMF) profile can be constructed. The difference between the minimum and maximum points on this profile provides an estimate of the binding free energy. nih.gov For complex systems, bias-exchange umbrella sampling (BEUS) can be utilized to improve the convergence of the free energy calculations. biorxiv.org While computationally intensive, umbrella sampling can yield accurate predictions of binding affinity, with reported root-mean-square errors (RMSEs) for some systems as low as 0.25 kcal/mol when correlated with experimental data. nih.gov
Free Energy Perturbation (FEP) is another rigorous method used to calculate the relative binding free energy between two ligands. This technique involves a series of simulations where one ligand is gradually transformed into another through non-physical, or "alchemical," intermediate states. By calculating the free energy change for each small step, the total free energy difference between the two ligands can be determined. FEP is particularly useful in lead optimization, where the goal is to identify small chemical modifications that can enhance binding affinity.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of this compound. nih.gov These methods solve the Schrödinger equation for the molecule, yielding valuable information about its orbitals and electron distribution.
Electronic Structure Analysis (e.g., HOMO-LUMO, electrostatic potential)
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. nih.gov For similar sulfonamide-containing compounds, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine these orbital energies and predict charge transfer within the molecule. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.govresearchgate.net It is a valuable tool for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.netresearchgate.net These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively, and can predict how the molecule will interact with other molecules, such as receptors or enzymes. nih.govresearchgate.net For instance, in related chromene structures, the oxygen atom of the coumarin fragment often shows a red region, indicating it as a potential site for nucleophilic interactions. nih.gov
Reaction Pathway Elucidation and Transition State Analysis
Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. By identifying stationary points on this surface, including reactants, products, intermediates, and transition states, the most favorable reaction pathway can be determined. Transition state analysis involves calculating the structure and energy of the transition state, which corresponds to the highest point on the reaction coordinate. This information is critical for understanding the kinetics of a reaction and can be used to predict reaction rates. For sulfonamides, these methods can be applied to study their synthesis, degradation pathways, or metabolic transformations. mdpi.com
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational Models Only)
Predicting the ADME properties of a drug candidate early in the discovery process is crucial to avoid costly late-stage failures. nih.gov A variety of computational models have been developed to estimate these properties based on the molecule's structure.
Prediction Models for Intestinal Absorption and Oral Bioavailability (Computational)
Human Intestinal Absorption (HIA) is a key factor for orally administered drugs. nih.gov Computational models for predicting HIA often rely on Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) approaches. nih.govresearchgate.net These models use molecular descriptors, such as logP (lipophilicity), polar surface area (PSA), molecular weight, and hydrogen bonding capabilities, to build statistical models that correlate with experimental absorption data. nih.gov For example, a high polar surface area (generally over 90-150 Ų) is often associated with poor membrane permeation and, consequently, poor intestinal absorption. nih.gov In silico models can classify compounds as having poor (<30%), moderate (30-70%), or good (>70%) intestinal absorption with a success rate often around 70%. nih.govresearchgate.net
Distribution Prediction (e.g., Blood-Brain Barrier Penetration Models) (Computational)
The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS). nih.goveurekaselect.com Computational models to predict BBB penetration often use the logarithm of the blood-brain partition coefficient (logBB). nih.gov These models are typically built using linear regression or more complex machine learning approaches like genetic partial least squares (G/PLS). nih.gov Key descriptors in these models include logP, polar surface area, and various electrotopological indices. nih.gov Successful models have shown good correlation with experimental data, with correlation coefficients (r) sometimes exceeding 0.9 for training sets. nih.gov These models can achieve a success rate of over 70% in qualitatively predicting whether a drug is CNS permeable. nih.gov
Table of Predicted ADME Properties for this compound (Illustrative) Note: The following data is illustrative and based on general predictions for similar chemical structures. Actual values would require specific in silico modeling of the compound.
| Property | Predicted Value/Classification | Significance |
| Intestinal Absorption | High | Likely to be well-absorbed after oral administration. |
| Oral Bioavailability | Good | A significant fraction of the dose is expected to reach systemic circulation. |
| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May have limited access to the central nervous system. |
| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |
| P-glycoprotein (P-gp) Substrate | Likely No | Less likely to be subject to active efflux from cells, which can improve bioavailability. |
| CYP450 Inhibition | Potential inhibitor of some isoforms (e.g., 2D6, 3A4) | May have potential for drug-drug interactions. |
Metabolic Stability and Metabolite Prediction Using Computational Algorithms
Computational algorithms play a crucial role in the early stages of drug discovery by predicting the metabolic fate of novel compounds, thereby allowing for the early identification of molecules with potentially unfavorable metabolic profiles. For this compound, while specific experimental metabolic data is not extensively available in the public domain, computational tools can offer valuable insights into its likely metabolic stability and potential metabolites. These predictions are typically based on the chemical structure of the molecule and known metabolic pathways associated with its constituent functional groups.
The metabolic stability of a compound is largely determined by its susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. The structure of this compound contains several moieties that are known to be targets for metabolic enzymes. The coumarin (2-oxo-2H-chromene) ring, the sulfonamide group, and the N-tert-butyl group are all potential sites of metabolism.
Computational models, such as those integrated into software like ADMET Predictor® or accessible via platforms like ADMETlab 2.0 and ADMET-AI, can predict the likelihood of a compound being a substrate for various CYP isozymes. greenstonebio.comsimulations-plus.com These predictions are often based on quantitative structure-activity relationship (QSAR) models derived from large datasets of experimentally determined metabolic data.
For coumarin derivatives, metabolism often involves hydroxylation at various positions on the aromatic ring, as well as opening of the lactone ring. researchgate.netresearchgate.netnih.gov The primary routes of coumarin metabolism in humans are catalyzed by CYP2A6, leading to 7-hydroxycoumarin, while other isoforms like CYP1A1, CYP1A2, CYP2B6, CYP2E1, and CYP3A4 can metabolize coumarin through a 3,4-epoxide pathway. researchgate.netnih.gov
The tert-butyl group is a common feature in many pharmaceutical compounds and is known to be susceptible to oxidative metabolism. nih.gov The primary metabolic pathway for a tert-butyl group is hydroxylation of one of the methyl groups to form a primary alcohol, which can be further oxidized to a carboxylic acid.
Based on these general principles, computational algorithms would likely predict the following potential metabolic pathways for this compound:
Hydroxylation of the coumarin ring: This could occur at various positions, with the 7-position being a common site for coumarin itself.
Oxidation of the tert-butyl group: This would likely involve the formation of a hydroxylated metabolite.
N-dealkylation: Cleavage of the bond between the nitrogen of the sulfonamide and the tert-butyl group is another possibility.
Sulfonamide hydrolysis: While generally more stable, the sulfonamide bond could potentially undergo hydrolysis.
The predicted metabolic stability would be an aggregation of the probabilities of these different metabolic pathways occurring. A compound with multiple labile sites would be predicted to have lower metabolic stability.
Table 1: Predicted Major Phase I Metabolites of this compound
| Predicted Metabolite Name | Metabolic Reaction | Predicted Enzyme(s) |
| N-(2-hydroxy-1,1-dimethylethyl)-2-oxo-2H-chromene-6-sulfonamide | Hydroxylation of the tert-butyl group | CYP3A4, CYP2C9 |
| 7-hydroxy-N-tert-butyl-2-oxo-2H-chromene-6-sulfonamide | Aromatic hydroxylation | CYP2A6 |
| 2-oxo-2H-chromene-6-sulfonamide | N-dealkylation | CYP3A4 |
Note: This table is illustrative and based on general computational predictions for the chemical moieties present in the molecule. Specific predictions would require the use of specialized software.
Excretion Pathway Prediction (Computational)
Computational tools can also predict the likely excretion pathways for a compound and its metabolites. These predictions are typically based on the physicochemical properties of the molecules, such as molecular weight, lipophilicity (logP), and polarity.
Generally, small, polar, and water-soluble compounds are readily excreted by the kidneys into the urine. In contrast, larger, more lipophilic compounds are more likely to be eliminated through the bile and feces. Metabolism typically increases the polarity and water solubility of a compound, facilitating its excretion.
For this compound, computational models would first calculate its physicochemical properties. The predicted metabolites, being more polar due to the addition of hydroxyl groups, would be expected to be more readily excreted via the renal route than the parent compound.
The potential for a compound to be a substrate of active transporters in the kidneys and liver (such as P-glycoprotein and organic anion/cation transporters) can also be predicted computationally. These transporters can play a significant role in the active secretion of drugs and their metabolites into the urine and bile.
Table 2: Predicted Physicochemical Properties and Excretion Pathways
| Compound | Predicted LogP | Predicted Water Solubility | Predicted Primary Excretion Route |
| This compound | Moderately Lipophilic | Low to Moderate | Renal (after metabolism) and Biliary |
| Hydroxylated Metabolites | More Hydrophilic | Moderate to High | Primarily Renal |
| N-dealkylated Metabolite | More Hydrophilic | Moderate to High | Primarily Renal |
Note: The predictions in this table are generalized. Specific values would be generated by ADMET prediction software.
Advanced Analytical Methodologies for Structural Elucidation and Characterization in Academic Research
Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. By applying radiofrequency pulses, the nuclei can be excited from a lower to a higher energy state. The relaxation back to the lower state emits a signal that is detected and converted into an NMR spectrum. The precise frequency at which a nucleus resonates, known as its chemical shift (δ), is highly dependent on its local electronic environment, providing a unique fingerprint of its position within the molecule.
One-Dimensional NMR Techniques (¹H, ¹³C) in Research Settings
One-dimensional (1D) NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of N-tert-butyl-2-oxo-2H-chromene-6-sulfonamide.
¹H NMR Spectroscopy: This technique detects the hydrogen nuclei within the molecule. A hypothetical ¹H NMR spectrum of this compound would reveal several key signals. The nine equivalent protons of the bulky tert-butyl group would appear as a sharp singlet, typically in the upfield region of the spectrum. The protons on the chromene ring system would produce more complex signals in the downfield (aromatic) region. Their chemical shifts and splitting patterns (multiplicity), caused by spin-spin coupling with neighboring protons, are crucial for determining their relative positions. For instance, the protons on the vinylic part of the coumarin (B35378) core would likely appear as doublets. The sulfonamide N-H proton, if observable, would typically present as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would correspond to a distinct signal in the ¹³C NMR spectrum. The chemical shifts would indicate the type of carbon: the carbonyl carbon of the lactone would be significantly downfield, followed by the aromatic and vinylic carbons of the chromene ring. The carbons of the tert-butyl group would appear in the upfield region. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Assignment | Hypothetical ¹H NMR (δ, ppm) | Hypothetical ¹³C NMR (δ, ppm) |
| C(CH₃)₃ | 1.35 (s, 9H) | 30.1 |
| C(CH₃)₃ | - | 60.5 |
| C-3 | 6.50 (d, J = 9.5 Hz, 1H) | 117.2 |
| C-4 | 7.70 (d, J = 9.5 Hz, 1H) | 144.1 |
| C-4a | - | 118.9 |
| C-5 | 7.95 (d, J = 2.2 Hz, 1H) | 129.5 |
| C-7 | 7.85 (dd, J = 8.7, 2.2 Hz, 1H) | 128.8 |
| C-8 | 7.45 (d, J = 8.7 Hz, 1H) | 119.3 |
| C-8a | - | 154.6 |
| C-6 | - | 138.2 |
| C-2 (C=O) | - | 160.3 |
| NH | 5.10 (s, 1H) | - |
This table contains predicted data for illustrative purposes and does not represent experimentally verified results.
Two-Dimensional NMR Methodologies (COSY, HMQC, HMBC) for Connectivity Elucidation
While 1D NMR provides information about individual nuclei, two-dimensional (2D) NMR experiments are essential for mapping the connectivity between atoms.
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent protons on the chromene ring, allowing for the unambiguous assignment of the aromatic and vinylic systems. For example, a cross-peak would be expected between the H-7 and H-8 protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These are heteronuclear experiments that correlate protons directly to the carbons they are attached to (one-bond C-H correlation). An HSQC or HMQC spectrum would show a cross-peak for each protonated carbon, linking the ¹H and ¹³C chemical shifts. This is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds (and sometimes four). HMBC is crucial for piecing together the molecular fragments and identifying connections through quaternary carbons (carbons with no attached protons), such as the carbonyl carbon (C-2) and the sulfonamide-bearing carbon (C-6). For instance, correlations would be expected from the H-5 and H-7 protons to the quaternary carbon C-6, confirming the position of the sulfonamide group. Similarly, the protons of the tert-butyl group would show a correlation to the quaternary carbon of the same group.
Advanced NMR Techniques for Stereochemical Assignment
For molecules with stereocenters, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used. These experiments identify protons that are close to each other in space, regardless of their bonding connectivity. For this compound, which is achiral, these techniques are not necessary for stereochemical assignment but could provide information about the preferred conformation, for example, the spatial relationship between the tert-butyl group and the chromene ring.
Mass Spectrometry (MS) Based Approaches for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of this compound. By comparing the experimentally measured exact mass with the calculated masses of possible elemental compositions, the correct molecular formula (C₁₃H₁₅NO₄S for the target compound) can be confirmed with a high degree of confidence. This is a critical step in verifying the identity of a newly synthesized compound.
Hypothetical HRMS Data for this compound
| Ion | Calculated Exact Mass | Hypothetical Measured Mass | Difference (ppm) |
| [M+H]⁺ | 282.0800 | 282.0798 | -0.7 |
| [M+Na]⁺ | 304.0619 | 304.0617 | -0.7 |
This table contains predicted data for illustrative purposes and does not represent experimentally verified results.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation that involves multiple stages of mass analysis. In a typical MS/MS experiment, a specific ion (the precursor ion, e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first mass analyzer. This selected ion is then passed into a collision cell where it collides with an inert gas, causing it to fragment into smaller product ions. The second mass analyzer then separates and detects these product ions, generating a fragmentation spectrum.
The fragmentation pattern is highly characteristic of the molecule's structure. For aromatic sulfonamides, common fragmentation pathways include the loss of SO₂ (64 Da) via rearrangement. Another expected fragmentation for this compound would be the cleavage of the C-N bond or the S-N bond of the sulfonamide group, and the loss of the tert-butyl group. By analyzing these fragmentation patterns, researchers can confirm the connectivity of the different parts of the molecule, corroborating the structure determined by NMR.
Hyphenated Techniques (e.g., LC-MS) for Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful hyphenated technique for the analysis of complex mixtures, enabling the separation, identification, and quantification of individual components. In the context of this compound, LC-MS is invaluable for monitoring reaction progress, assessing sample purity, and identifying any byproducts or degradation products.
A typical LC-MS analysis would employ a reversed-phase C18 column to separate the compound from a mixture based on its polarity. The mobile phase would likely consist of a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of formic acid to improve peak shape and ionization efficiency.
Upon elution from the LC column, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI) in positive ion mode. The protonated molecule [M+H]⁺ of this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton.
Further structural information can be obtained through tandem mass spectrometry (MS/MS). By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For coumarin derivatives, common fragmentation pathways include the loss of carbon monoxide (CO) and cleavage of the sulfonamide group. mdpi.com The fragmentation of the tert-butyl group would also produce a significant ion. These fragmentation patterns serve as a fingerprint for the molecule, allowing for its unambiguous identification even in complex matrices. mdpi.comchromatographyonline.com The high sensitivity and selectivity of LC-MS/MS make it an indispensable tool for the analysis of coumarin derivatives in various sample types. chromatographyonline.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Insights
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound would exhibit a series of characteristic absorption bands corresponding to the vibrational frequencies of its constituent bonds.
The most prominent features would be the strong absorption band for the carbonyl (C=O) stretching of the α,β-unsaturated δ-lactone ring, typically observed in the region of 1705-1740 cm⁻¹. mdpi.comnih.gov The sulfonamide group would give rise to two distinct stretching vibrations for the S=O bonds, usually found in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). The N-H stretching vibration of the sulfonamide would appear as a band in the region of 3100-3446 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H stretching of the tert-butyl group would be observed just below 3000 cm⁻¹. mdpi.com The presence and position of these bands provide conclusive evidence for the key functional groups within the molecule.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Sulfonamide) | Stretching | 3100 - 3446 | mdpi.com |
| C-H (Aromatic) | Stretching | > 3000 | mdpi.com |
| C-H (Aliphatic) | Stretching | < 3000 | mdpi.com |
| C=O (Lactone) | Stretching | 1705 - 1740 | mdpi.comnih.gov |
| S=O (Sulfonamide) | Asymmetric Stretching | 1330 - 1370 | |
| S=O (Sulfonamide) | Symmetric Stretching | 1140 - 1180 |
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The coumarin nucleus in this compound is an extended chromophore, and as such, the compound is expected to exhibit strong UV absorption.
Coumarin and its derivatives typically display two main absorption bands. arkat-usa.org The first, at shorter wavelengths, corresponds to a π → π* transition of the benzene (B151609) ring, while the second, at longer wavelengths, is due to a π → π* transition of the conjugated system involving the pyrone ring. For many substituted coumarin derivatives, the maximum absorption is observed in the range of 302-350 nm. researchgate.net The exact position and intensity of the absorption maxima (λmax) are influenced by the nature and position of substituents on the coumarin ring system. The sulfonamide group at the 6-position is likely to have a noticeable effect on the electronic structure and thus the UV-Vis spectrum.
| Compound Class | Typical λmax Range (nm) | Electronic Transition | Reference |
|---|---|---|---|
| Substituted Coumarins | 302 - 350 | π → π | researchgate.net |
| Bis(coumarins) | 250 - 350 | π → π | researchgate.net |
X-ray Crystallography for Three-Dimensional Structure Determination
While a crystal structure for the exact target molecule is not publicly available, studies on closely related coumarin sulfonamide derivatives reveal common structural features. mdpi.comresearchgate.net The coumarin ring system is generally found to be nearly planar. The sulfonamide group and the tert-butyl substituent will adopt specific conformations to minimize steric hindrance. The crystal packing is likely to be dominated by hydrogen bonding interactions involving the sulfonamide N-H group and the oxygen atoms of the sulfonyl and carbonyl groups, as well as π-π stacking interactions between the aromatic coumarin rings. mdpi.comresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| a (Å) | 5.7259 (5) | researchgate.net |
| b (Å) | 12.8980 (12) | researchgate.net |
| c (Å) | 14.0120 (13) | researchgate.net |
| α (°) | 69.390 (4) | researchgate.net |
| β (°) | 86.121 (4) | researchgate.net |
| γ (°) | 80.113 (4) | researchgate.net |
Co-crystallization of this compound with a target protein, followed by X-ray diffraction analysis, can provide invaluable information about its binding mode and interactions within the protein's active site. This is particularly relevant in drug discovery and chemical biology.
For instance, coumarin sulfonamides are known inhibitors of carbonic anhydrases (CAs). nih.gov An X-ray crystal structure of a coumarin sulfonamide derivative in complex with human carbonic anhydrase II (hCA II) has been reported. nih.gov The study revealed that the inhibitor binds in the active site of the enzyme, with the sulfonamide moiety coordinating to the catalytic zinc ion. The coumarin ring of the inhibitor was observed to engage in hydrophobic and edge-to-face π-stacking interactions with amino acid residues, such as Phe131, in the active site. nih.gov These detailed structural insights are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.
Chromatographic Methodologies for Purity Assessment and Isolation
Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound, enabling researchers to assess the purity of the synthesized compound and to isolate it from reaction mixtures and byproducts. The selection of a specific chromatographic method is contingent on the scale of the separation and the desired purity level.
High-Performance Liquid Chromatography (HPLC) for Analytical Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of the analytical purity of this compound. This method offers high resolution, sensitivity, and reproducibility, making it ideal for detecting and quantifying trace impurities. While specific HPLC methods for this exact compound are not extensively detailed in publicly available literature, established protocols for structurally related coumarin and sulfonamide derivatives provide a strong basis for method development.
A typical HPLC analysis for a compound like this compound would employ a reversed-phase approach. This involves a non-polar stationary phase, most commonly a C18 column, and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.
Key Parameters for HPLC Analysis:
| Parameter | Typical Conditions |
| Stationary Phase | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water or methanol and water. The aqueous phase is often acidified with a small percentage of an acid such as acetic acid or phosphoric acid to improve peak shape and resolution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometry at a wavelength where the chromene scaffold exhibits strong absorbance, typically in the range of 254-320 nm. |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
The purity of this compound is determined by integrating the peak area of the main compound and any impurity peaks in the chromatogram. The percentage purity is calculated by dividing the peak area of the main compound by the total peak area of all components. For academic research purposes, a purity level of ≥95% is generally considered acceptable.
Preparative Chromatography for Compound Isolation and Purification
Following the synthesis of this compound, isolation and purification are critical steps to obtain a sample of high purity for further characterization and biological evaluation. Preparative chromatography is a widely used technique for this purpose, allowing for the separation of the target compound from unreacted starting materials, reagents, and byproducts on a larger scale than analytical chromatography.
For the purification of coumarin-sulfonamide derivatives, column chromatography using silica (B1680970) gel as the stationary phase is a common and effective method. The choice of the mobile phase, or eluent, is crucial for achieving good separation. A solvent system is typically selected based on preliminary analysis by thin-layer chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.3-0.5 for the target compound.
Typical Preparative Chromatography System:
| Parameter | Description |
| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase | A mixture of non-polar and polar solvents. Common solvent systems for coumarin derivatives include gradients of ethyl acetate (B1210297) in n-hexane or chloroform (B151607) in methanol. |
| Elution Technique | Isocratic (constant solvent composition) or gradient (increasing polarity of the solvent mixture over time) elution. |
| Fraction Collection | Fractions of the eluate are collected and analyzed by TLC or HPLC to identify those containing the pure compound. |
In many reported syntheses of related coumarin-sulfonamide hybrids, the final purification step often involves recrystallization from a suitable solvent, such as ethanol (B145695), after the initial chromatographic purification nih.gov. This dual approach of preparative chromatography followed by recrystallization is highly effective in achieving a high degree of purity for the final compound.
Future Directions and Emerging Trends in N Tert Butyl 2 Oxo 2h Chromene 6 Sulfonamide Research
Development of Novel Synthetic Strategies for Enhanced Sustainability and Efficiency
The future of synthesizing N-tert-butyl-2-oxo-2H-chromene-6-sulfonamide and related derivatives is increasingly geared towards green and sustainable methodologies. Traditional synthetic routes often involve hazardous reagents and generate significant waste, prompting a shift towards more environmentally benign processes. nih.govresearchgate.net Innovative techniques such as microwave irradiation and ultrasound-assisted synthesis are being explored to reduce reaction times and improve yields. nih.govresearchgate.net
The use of eco-friendly solvents, recyclable catalysts, and solvent-free reaction conditions are central to these modern synthetic approaches. researchgate.netbohrium.comrsc.org For instance, one-pot multicomponent reactions catalyzed by sustainable and recyclable catalysts like pyridine-2-carboxylic acid in aqueous media represent a promising strategy. nih.gov These methods not only enhance the efficiency and cost-effectiveness of synthesis but also align with the principles of green chemistry, minimizing the environmental impact of producing these valuable compounds. researchgate.netijpsjournal.com
Exploration of New Biological Targets and Therapeutic Areas
While the anticancer properties of coumarin-sulfonamide hybrids are a primary focus, future research will likely broaden to encompass a wider range of biological targets and therapeutic applications. The structural diversity of these compounds allows for interaction with various cellular targets, suggesting potential in treating a multitude of diseases. colab.wsajchem-b.comresearchgate.net
Current research has highlighted the potential of chromene-based sulfonamides as inhibitors of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and CA XII, which are implicated in cancer progression. nih.govresearchgate.net This opens avenues for developing more selective and potent anticancer agents. nih.govnih.gov Beyond oncology, the antimicrobial, antiviral, and anti-inflammatory properties of this class of compounds are also gaining attention. nih.govresearchgate.net Future studies are expected to delve into their mechanisms of action in these areas, potentially leading to the development of novel treatments for infectious diseases and inflammatory conditions.
Table 2: Potential Therapeutic Areas for Chromene-Sulfonamide Derivatives
| Therapeutic Area | Potential Biological Targets | Rationale |
|---|---|---|
| Oncology | Carbonic Anhydrases (CA IX, CA XII), Kinases, Apoptotic Pathways | Inhibition of tumor growth, metastasis, and angiogenesis nih.govnih.govnih.gov |
| Infectious Diseases | Bacterial and Viral Enzymes | Potential for novel antibacterial and antiviral agents nih.govresearchgate.net |
| Inflammatory Disorders | Cyclooxygenase (COX) enzymes, Inflammatory Cytokines | Modulation of inflammatory pathways ajchem-b.com |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO) | Potential for neuroprotective effects mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of this compound derivatives. These computational tools can accelerate the drug discovery process by rapidly analyzing vast datasets to predict the biological activities and physicochemical properties of novel compounds. researchgate.netresearchgate.net
Advanced Biophysical Approaches for Detailed Molecular Interaction Studies
A deeper understanding of the molecular interactions between this compound and its biological targets is crucial for rational drug design. Advanced biophysical techniques are instrumental in elucidating these interactions at an atomic level. researchgate.net Methods such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural information of the compound bound to its target protein.
Techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can quantitatively measure the binding affinity and thermodynamics of the interaction. frontiersin.orgnih.govnih.gov Spectroscopic methods, including fluorescence and circular dichroism, can be used to monitor conformational changes in the target protein upon ligand binding. marmara.edu.trdoi.orgresearchgate.net These detailed biophysical studies will provide invaluable insights for optimizing the potency and selectivity of future drug candidates. nih.gov
Collaborative Research Opportunities and Interdisciplinary Approaches
The multifaceted nature of drug discovery and development necessitates a collaborative and interdisciplinary approach for advancing research on this compound. The synergy between synthetic chemists, medicinal chemists, biologists, pharmacologists, and computational scientists is essential for translating basic research into clinical applications. researchgate.netnih.gov
Future progress will likely be driven by partnerships between academic research institutions and pharmaceutical companies, fostering an environment of shared expertise and resources. Such collaborations can streamline the entire drug development pipeline, from initial compound synthesis and biological screening to preclinical and clinical trials. openaccesspub.orgscielo.org.mx By embracing an interdisciplinary mindset, the scientific community can more effectively harness the therapeutic potential of this promising class of compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-tert-butyl-2-oxo-2H-chromene-6-sulfonamide?
- Methodology : Synthesis typically involves coupling sulfonamide precursors with chromene derivatives. Key steps include:
- Sulfonylation : Reacting chromene intermediates with sulfonyl chlorides (e.g., tert-butylsulfonamide derivatives) in anhydrous THF or DCM with a base like N-methylmorpholine (NMM) to promote nucleophilic substitution .
- Oxidation : Controlled oxidation of intermediates using Dess-Martin periodinane or NaOCl/NaBr systems to form the 2-oxo chromene core .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate eluents) or recrystallization to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent integration and coupling patterns (e.g., tert-butyl singlet at ~1.3 ppm, chromene protons at 6.5–8.0 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks for sulfonamide S=O (~1360 cm) and chromene C=O (~1700 cm) .
- Melting Point Analysis : Consistency with literature values (e.g., 383–386 K for analogous sulfonamides) .
Q. What are the key solubility and stability considerations for experimental handling?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water. Pre-dissolve in DMSO for biological assays .
- Stability : Store at 2–8°C under inert gas (argon) to prevent hydrolysis or oxidation. Avoid prolonged exposure to light due to chromene’s UV sensitivity .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) refine the molecular structure of this compound?
- Crystallization : Grow crystals via slow evaporation of ethyl acetate/petroleum ether mixtures .
- Refinement : Use SHELXL for structure solution and refinement. Key parameters include:
- Data Collection : High-resolution (<1.0 Å) data to resolve tert-butyl disorder.
- Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H···O) to stabilize crystal packing .
- Validation : Check R-factor convergence (<0.05) and Flack parameter for chirality confirmation .
Q. How can researchers resolve contradictions between computational and experimental spectroscopic data?
- Case Study : If computed C NMR shifts deviate from experimental values:
Re-optimize Geometry : Use DFT (e.g., B3LYP/6-311+G(d,p)) to refine gas-phase vs. solution-phase conformers.
Solvent Effects : Apply PCM models to account for solvent polarity .
Crystal Packing : Compare SC-XRD torsional angles with computed geometries to identify steric or electronic distortions .
Q. What strategies optimize sulfonamide derivatives for structure-activity relationship (SAR) studies?
- Functionalization :
- Chromene Modifications : Introduce electron-withdrawing groups (e.g., –NO) at position 3 to enhance electrophilicity .
- Sulfonamide Variations : Replace tert-butyl with cyclopropyl or aryl groups to probe steric effects .
- Biological Assays :
- Enzyme Inhibition : Test against phosphatases or kinases using colorimetric assays (e.g., pNPP substrate) .
- Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with SAR-guided IC comparisons .
Data Contradiction Analysis
Q. How to address inconsistencies in reported synthetic yields for this compound?
- Root Causes :
- Reagent Purity : Ensure sulfonyl chloride precursors are freshly distilled to avoid hydrolysis .
- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and optimize reaction times .
- Case Example : Yield discrepancies in Pd-catalyzed couplings may arise from ligand choice (e.g., tBu-XPhos vs. PPh) or base (NaOH vs. KCO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
